2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3,4-dimethylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- **2-{[3-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- **2-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C24H23ClN4OS |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H23ClN4OS/c1-14-5-10-20(11-15(14)2)27-21(30)13-31-22-12-16(3)26-24-23(17(4)28-29(22)24)18-6-8-19(25)9-7-18/h5-12H,13H2,1-4H3,(H,27,30) |
InChI Key |
SLTLKGQPBLGYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
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